molecular formula C6H6BrCl2N B575888 2-Bromo-6-(chloromethyl)pyridine hydrochloride CAS No. 188637-69-6

2-Bromo-6-(chloromethyl)pyridine hydrochloride

Cat. No. B575888
CAS RN: 188637-69-6
M. Wt: 242.925
InChI Key: YUADUYQBMVFPNE-UHFFFAOYSA-N
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Description

“2-Bromo-6-(chloromethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C6H5BrCl2N . It is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It has also been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Synthesis Analysis

The synthesis of “this compound” can be achieved from inexpensive commercially available 2,6-dibromopyridine using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . These reagents are easier to handle and require milder reaction conditions than the conventional reagents .


Molecular Structure Analysis

The molecular weight of “this compound” is 206.47 . The InChI code for this compound is 1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 .


Chemical Reactions Analysis

“this compound” is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It has also been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The storage temperature for this compound is between 2-8°C in an inert atmosphere .

Safety and Hazards

“2-Bromo-6-(chloromethyl)pyridine hydrochloride” is classified under GHS07 and has a signal word of 'Warning’ . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions of “2-Bromo-6-(chloromethyl)pyridine hydrochloride” could involve its use in the synthesis of more complex compounds. It could also be used in the development of new methods for the synthesis of pyridine-containing ligands .

properties

IUPAC Name

2-bromo-6-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUADUYQBMVFPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697209
Record name 2-Bromo-6-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188637-69-6
Record name 2-Bromo-6-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-(hydroxymethyl)pyridine (0.54 g, 2.87 mmol) in dry CH2Cl2 (10 mL) at 0° C. under N2 in a 25 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (4.2 mL, 57.90 mmol) and the mixture was stirred for 2 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CHCl3 (20 mL) before concentration back to dryness at 40° C. under vacuum (done twice) to give 2-bromo-6-(chloromethyl)pyridine hydrochloride CCH 34150-1 as a brown solid (0.65 g, 93% yield).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two

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